molecular formula C16H13ClFN3S2 B2659571 5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole CAS No. 896058-74-5

5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole

Cat. No.: B2659571
CAS No.: 896058-74-5
M. Wt: 365.87
InChI Key: PHARPMOZYFNUOJ-UHFFFAOYSA-N
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Description

5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazine ring substituted with a 2-chloro-6-fluorobenzylthio group and a thiazole ring with dimethyl substitutions.

Preparation Methods

The synthesis of 5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-fluorobenzyl chloride and 2,4-dimethylthiazole. The synthetic route may involve the following steps:

    Nucleophilic Substitution: The reaction between 2-chloro-6-fluorobenzyl chloride and a nucleophile to form the 2-chloro-6-fluorobenzylthio intermediate.

    Cyclization: The intermediate undergoes cyclization with pyridazine derivatives under specific conditions to form the desired compound.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole include:

  • 5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole
  • N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications

Properties

IUPAC Name

5-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3S2/c1-9-16(23-10(2)19-9)14-6-7-15(21-20-14)22-8-11-12(17)4-3-5-13(11)18/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHARPMOZYFNUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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